N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide
Description
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Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11-20-16-8-5-13(21-17(23)10-25-2)9-15(16)18(24)22(11)14-6-3-12(19)4-7-14/h3-9H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXYFCRCDFEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC)C(=O)N1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 287.30 g/mol. Its structure features a quinazoline core substituted with a fluorophenyl group and a methoxyacetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, a study highlighted that various synthesized quinazoline derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| N-(3-(4-fluorophenyl)-...) | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| N-(3-(4-fluorophenyl)-...) | Antifungal | Candida albicans | 16 µg/mL |
| Other quinazoline derivatives | Antibacterial | Escherichia coli | 64 µg/mL |
This data suggests that the presence of specific substituents on the quinazoline ring significantly influences the antimicrobial potency .
Cytotoxicity
In vitro studies assessing the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent. For example, tests conducted on human breast cancer cells (MCF-7) revealed that the compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of DNA synthesis |
The mechanism underlying the cytotoxicity involves induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression .
Case Studies
A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including our compound of interest. The study found that specific modifications to the phenyl ring enhanced both antimicrobial and anticancer properties. The authors concluded that substituent effects are pivotal in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
